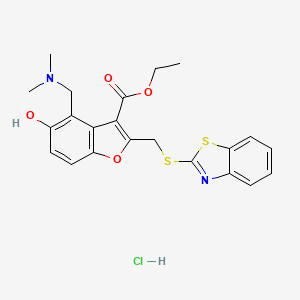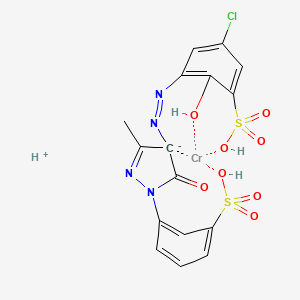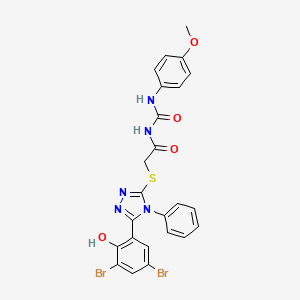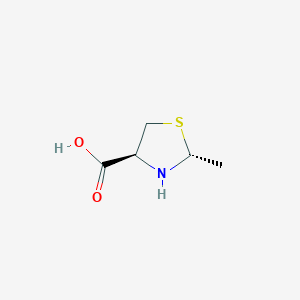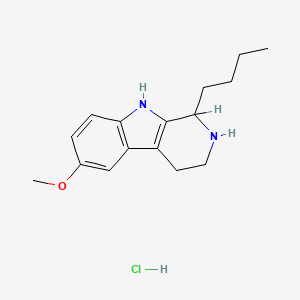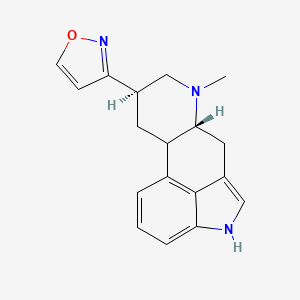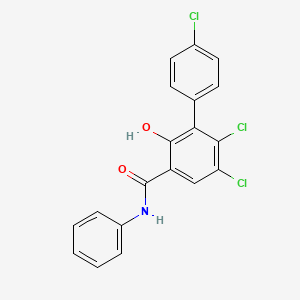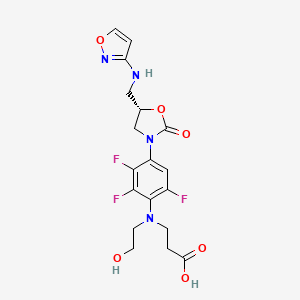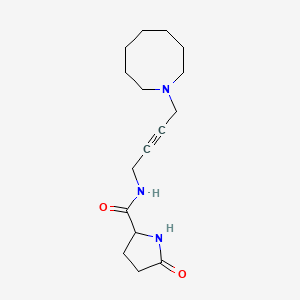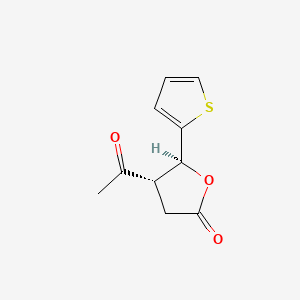
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)-: is an organic compound belonging to the furanone family This compound is characterized by its unique structure, which includes a furanone ring fused with a thienyl group and an acetyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- typically involves the condensation of a thienyl-substituted aldehyde with an acetyl-substituted furanone precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include thienyl aldehyde, acetyl furanone, and a suitable catalyst such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow reactors and automated synthesis systems can also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furanone or thienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuranone, tetrahydrofuranone.
Substitution: Various substituted furanone and thienyl derivatives.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-furyl)-, (E)-
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-pyridyl)-, (E)-
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-phenyl)-, (E)-
Comparison:
- Uniqueness: The presence of the thienyl group in 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.
- Reactivity: The thienyl group can participate in additional reactions, such as electrophilic aromatic substitution, which may not be possible with other substituents.
- Biological Activity: The specific substituents on the furanone ring can significantly impact the compound’s biological activity, making 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- a valuable compound for targeted research and applications.
Propiedades
Número CAS |
88221-02-7 |
|---|---|
Fórmula molecular |
C10H10O3S |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
(4S,5S)-4-acetyl-5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C10H10O3S/c1-6(11)7-5-9(12)13-10(7)8-3-2-4-14-8/h2-4,7,10H,5H2,1H3/t7-,10+/m1/s1 |
Clave InChI |
FIPFPIJJBZYGAA-XCBNKYQSSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC=CS2 |
SMILES canónico |
CC(=O)C1CC(=O)OC1C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



